3-Benzoylpicolinic acid (CAS 64362-32-9) is a bifunctional pyridine derivative characterized by a carboxylic acid at the 2-position and a sterically demanding, electrophilic benzoyl group at the 3-position. In industrial procurement and advanced chemical research, it is primarily sourced as a highly specific bidentate ligand for transition metal catalysts (such as molybdenum and tungsten peroxo complexes) and as a direct cyclization precursor for complex fused heterocycles[1]. Its dual functionality allows for both robust metal chelation and directed ring-closure reactions. Buyers typically select this compound when standard picolinic acids lack the necessary steric bulk for catalyst stabilization, or when synthesizing pyrido-pyridazine derivatives where the pre-installed benzoyl group is required to dictate regiochemistry and eliminate upstream synthetic steps[2].
Substituting 3-benzoylpicolinic acid with unsubstituted picolinic acid, simple alkyl-substituted analogs, or its unfunctionalized precursor (quinolinic acid) fundamentally alters both synthetic trajectories and coordination geometry . In heterocycle manufacturing, the 3-benzoyl group acts as the essential electrophilic partner for hydrazine-mediated cyclizations; unsubstituted picolinic acid cannot form the fused pyrido[3,2-d]pyridazine system. Attempting to use quinolinic acid as a cheaper starting material forces the manufacturer to perform hazardous, multi-step Friedel-Crafts acylations using benzene and aluminum chloride prior to cyclization [1]. In organometallic catalysis, the bulky benzoyl group provides critical steric shielding that prevents the rapid degradation of peroxo-metal intermediates—a stabilizing feature completely absent in standard dipicolinic or picolinic acid baselines [2].
3-Benzoylpicolinic acid serves as an advanced, direct precursor for the synthesis of 5-phenylpyrido[3,2-d]pyridazine-8(7H)-one via condensation with hydrazine hydrate. When procurement teams source unfunctionalized quinolinic acid instead, the synthetic route requires conversion to an anhydride followed by a Friedel-Crafts reaction with benzene to install the benzoyl group [1]. Procuring 3-benzoylpicolinic acid directly eliminates these two upstream steps, bypassing the need to handle hazardous reagents like aluminum chloride and benzene at scale, and enables a 1-step direct ring closure in refluxing alkanols (e.g., n-butanol or ethanol) with high regiospecificity [2].
| Evidence Dimension | Synthetic step count and reagent hazard profile for fused pyridazine formation |
| Target Compound Data | 1-step direct cyclization with hydrazine hydrate |
| Comparator Or Baseline | Quinolinic acid (requires ≥3 steps: anhydride formation, Friedel-Crafts acylation with benzene/AlCl3, then cyclization) |
| Quantified Difference | Eliminates 2 synthetic steps and removes benzene/AlCl3 handling requirements |
| Conditions | Refluxing n-butanol or ethanol with hydrazine hydrate |
Procuring the pre-functionalized 3-benzoyl derivative significantly streamlines the manufacturing of pyrido-pyridazine pharmaceutical intermediates by reducing step count, improving safety profiles, and lowering purification overhead.
In the formulation of molybdenum and tungsten peroxo complexes used for the catalytic oxidation of olefins and cyclic ketones, 3-benzoylpicolinic acid acts as a highly effective aza-2-carboxylic acid complexing agent[1]. Compared to unsubstituted picolinic acid, the bulky 3-benzoyl substituent provides enhanced steric shielding around the active metal center. This structural feature prevents the premature decomposition of the peroxo species during the catalytic cycle, allowing the complex to be isolated in high yields (e.g., >75% for related oxo/peroxo complexes) or used in situ to maintain high turnover numbers in biphasic oxidation environments [1].
| Evidence Dimension | Steric shielding and complex stability |
| Target Compound Data | High steric bulk (3-benzoyl group) stabilizes peroxo-metal intermediates |
| Comparator Or Baseline | Unsubstituted picolinic acid (lower steric protection, faster peroxo degradation) |
| Quantified Difference | Provides sufficient stabilization to isolate solid peroxo complexes and improves catalytic longevity |
| Conditions | Molybdenum/tungsten peroxo complex formulation in hydrogen peroxide/aqueous systems |
For catalyst manufacturers, utilizing 3-benzoylpicolinic acid yields more robust oxidation catalysts that survive longer in harsh industrial epoxidation conditions.
3-Benzoylpicolinic acid is utilized as a specialized intercalating ligand in the synthesis of [Ru(bpy)2(bzpic)2]2+ complexes targeting SK-MEL-28 melanoma cell lines [1]. The extended pi-conjugated system provided by the benzoyl moiety significantly enhances the lipophilicity and DNA-intercalation properties of the resulting ruthenium complex compared to complexes formulated with simple picolinate ligands. This structural modification directly translates to improved in vitro antiproliferative and apoptotic activity, making it a critical building block for optimizing the cellular uptake of non-platinum metallodrugs [1].
| Evidence Dimension | Complex lipophilicity and DNA-intercalation capacity |
| Target Compound Data | Extended pi-conjugation from the 3-benzoyl group enhances complex lipophilicity |
| Comparator Or Baseline | Unsubstituted picolinate ligands (weaker intercalation and lower lipophilicity) |
| Quantified Difference | Drives measurable improvements in SK-MEL-28 cytotoxicity via enhanced cellular uptake |
| Conditions | In vitro SK-MEL-28 melanoma cell line assays using Ru(II) complexes |
Researchers developing metallopharmaceuticals must procure this specific ligand to achieve the required lipophilicity and intercalation profiles for effective tumor cell targeting.
Ideal for the streamlined, one-step synthesis of 5-phenylpyrido[3,2-d]pyridazine-8(7H)-ones and related oxadiazole or thiazolidine derivatives. Procuring this compound bypasses the hazardous Friedel-Crafts acylation of quinolinic anhydride, making it the preferred starting material for scaling up antioxidant and antimicrobial drug candidates [1].
Highly recommended as a stabilizing complexing agent for molybdenum (MoO3) and tungsten peroxo complexes. The steric bulk of the benzoyl group makes it superior to standard picolinic acid for formulating robust catalysts used in the commercial epoxidation of olefins and the oxidation of cyclic ketones [2].
Essential for synthesizing [Ru(bpy)2(bzpic)2]2+ and related metallopharmaceuticals where the 3-benzoyl group is strictly required to enhance DNA intercalation and drive cytotoxicity against specific cancer cell lines, such as SK-MEL-28 melanoma [3].
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